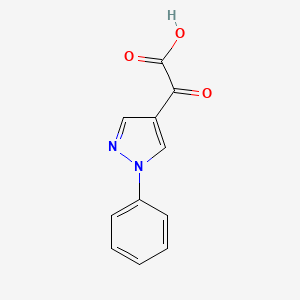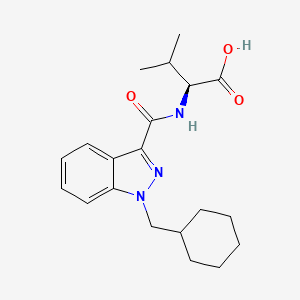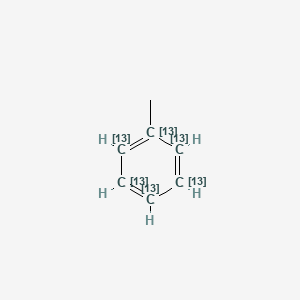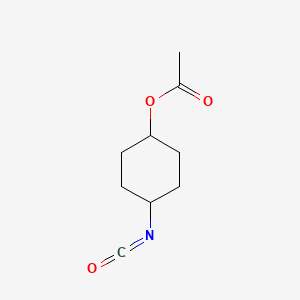
O,O-dimetil fosforoditioato de S-(2-(dimetilamino)-2-oxoetil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fabricación de plaguicidas
Este compuesto es una materia prima para la producción de plaguicidas organofosforados como el malatión, el dimetiato y el cidial . Es abundante en las aguas residuales de los fabricantes de plaguicidas .
Impacto ambiental
El compuesto es un producto de descomposición inicial de los plaguicidas organofosforados en los campos . También es liberado al medio ambiente natural por los fabricantes de plaguicidas .
Biodegradación
Se han aislado microorganismos capaces de degradar este compuesto de lodos activados . Una de ellas, la cepa TK-1 identificada como Thiobacillus thioparus, utiliza este compuesto como única fuente de energía y produce fosfato de dimetilo (DMP) y sulfato .
Tratamiento de residuos
Los lodos activados aclimatados a este compuesto pueden degradarlo . Esto sugiere posibles aplicaciones en el tratamiento de aguas residuales de la fabricación de plaguicidas .
Interacciones microbianas
El compuesto puede ser degradado a ortofosfato inorgánico (Pi) por la coacción de dos bacterias . Esto sugiere posibles aplicaciones en biorremediación
Mecanismo De Acción
Target of Action
The primary target of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate, also known as S-(Dimethylcarbamoylmethyl) O,O-Dimethyl Ester Phosphorodithioic Acid, is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system.
Mode of Action
This compound acts as an irreversible inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in overstimulation of the nerves and muscles, which can lead to a variety of symptoms.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . The buildup of acetylcholine in the synapses leads to continuous stimulation of the muscles, glands, and central nervous system. This can cause symptoms such as muscle weakness, breathing difficulties, and even paralysis in severe cases.
Pharmacokinetics
Similar organophosphate compounds are known to be absorbed through the skin, lungs, and gastrointestinal tract . They are distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The result of the compound’s action is an overstimulation of the nervous system due to the accumulation of acetylcholine. This can lead to a range of symptoms, from mild (such as salivation and teary eyes) to severe (such as muscle weakness, breathing difficulties, and paralysis) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain bacteria in the environment can degrade this compound . Furthermore, exposure routes (ingestion, inhalation, or skin contact) can also affect the compound’s action .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate has been shown to have significant effects on various types of cells. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO3PS2/c1-7(2)6(8)5-13-11(12,9-3)10-4/h5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTIGCLVQVVTJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSP(=S)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO3PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)

![1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-](/img/structure/B565874.png)










![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)
